5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate
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Overview
Description
5-[(Furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate is a complex organic compound that features both furan and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Furan-3-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the Triazole Derivative: The triazole moiety can be synthesized via the cyclization of a hydrazine derivative with an appropriate nitrile.
Coupling Reaction: The final step involves the esterification of the furan-3-ylcarbonyl intermediate with the triazole derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form corresponding amine derivatives.
Substitution: Both the furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the triazole ring.
Substitution: Various substituted furan and triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel materials and catalysts.
Biology
The compound’s triazole moiety is known for its biological activity, including antifungal and antibacterial properties. This makes it a candidate for drug development, particularly in designing new antimicrobial agents.
Medicine
Due to its potential biological activities, this compound is being explored for therapeutic applications. It could be used in the development of new drugs for treating infections and possibly other diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers with specific properties or as a precursor for other industrial chemicals.
Mechanism of Action
The biological activity of 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate is primarily due to its interaction with cellular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The furan moiety may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate has a unique combination of furan and triazole rings, which may confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C19H12N4O6 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
[5-(furan-3-carbonyloxy)-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H12N4O6/c24-18(14-5-7-26-10-14)28-15-4-3-13(9-22-23-11-20-21-12-23)17(8-15)29-19(25)16-2-1-6-27-16/h1-12H/b22-9+ |
InChI Key |
WFJIJRJSUUZLNS-LSFURLLWSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)/C=N/N4C=NN=C4 |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=CC(=C2)OC(=O)C3=COC=C3)C=NN4C=NN=C4 |
Origin of Product |
United States |
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